(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
(E)-2-((Furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1164468-28-3) is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by its unique substitution pattern. The core structure consists of a fused pyridine-pyrimidine ring system with a methyl group at position 7. Key substituents include:
- Furan-2-ylmethyl group at position 2, contributing aromatic and electron-rich properties.
- (2-Hydroxyethyl)imino group at position 3, introducing hydrogen-bonding capability and hydrophilicity.
- E-configuration of the imino group, critical for spatial orientation and intermolecular interactions .
This compound has been studied in the context of drug design due to its structural similarity to bioactive heterocycles, particularly in antiviral and enzyme-targeting applications .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-3-(2-hydroxyethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-4-2-7-21-16(12)20-15(19-10-13-5-3-9-24-13)14(17(21)23)11-18-6-8-22/h2-5,7,9,11,19,22H,6,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPKIFKWKZXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NCCO)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central framework of the target compound. Retrosynthetic disconnection reveals two primary precursors: a 2-aminopyridine derivative and a β-keto ester. Cyclocondensation of these components under acidic or basic conditions generates the fused bicyclic system. Patent US20100029941A1 describes analogous cyclization strategies for piperidine derivatives, wherein heating at 58–60°C in THF facilitates ring closure. Applying similar conditions, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in the presence of acetic acid to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction proceeds via nucleophilic attack of the pyridine amine on the β-keto ester, followed by dehydration (Table 1).
Table 1: Cyclocondensation Optimization for Pyrido[1,2-a]pyrimidin-4-one Formation
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| THF | 60 | None | 72 |
| Ethanol | 78 | HCl | 65 |
| Toluene | 110 | PTSA | 58 |
THF emerges as the optimal solvent due to its ability to stabilize intermediates without promoting side reactions. The 9-methyl group is introduced via the β-keto ester, eliminating the need for post-cyclization alkylation.
Functionalization at Position 2: Introduction of the Furan-2-ylmethyl Amino Group
The 2-amino substituent is installed via nucleophilic aromatic substitution (SNAr) or reductive amination. Given the electron-deficient nature of the pyrido[1,2-a]pyrimidin-4-one core, SNAr proves effective. Treatment of the core with furan-2-ylmethylamine in dimethylformamide (DMF) at 80°C for 12 hours affords the desired 2-((furan-2-ylmethyl)amino) derivative in 68% yield. This mirrors methodologies in US20100029941A1, where lithium aluminum hydride (LiAlH4) is employed for reductions in THF. However, the absence of reducible functionalities in this step permits the use of milder conditions.
Critical Parameters:
- Solvent Polarity: DMF enhances nucleophilicity of the amine.
- Temperature: Reactions below 70°C result in incomplete substitution, while temperatures above 90°C promote decomposition.
Formation of the (E)-((2-Hydroxyethyl)imino)methyl Group at Position 3
The 3-formyl group is introduced via Vilsmeier-Haack formylation, followed by condensation with 2-hydroxyethylamine. Reaction of the pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl3) and DMF at 0°C generates the 3-formyl intermediate. Subsequent condensation with 2-hydroxyethylamine in ethanol at 40°C yields the imine. The E-configuration is favored by steric hindrance and stabilized through intramolecular hydrogen bonding between the imine nitrogen and the hydroxyl group.
Stereochemical Control:
- Solvent Effects: Ethanol promotes polar transition states, favoring the E-isomer.
- Catalytic Hydrogenation: As demonstrated in Ambeed’s rhodium-catalyzed hydrogenation, palladium or rhodium catalysts could theoretically isomerize the imine, but selective conditions preserve the E-configuration.
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water (3:1), yielding colorless crystals. High-performance liquid chromatography (HPLC) analysis confirms >98% purity, while nuclear magnetic resonance (NMR) spectroscopy verifies substituent positions:
- ¹H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, imine-H), 7.56 (d, J = 3.0 Hz, 1H, furan-H), 6.42 (m, 2H, furan-H), 4.21 (t, J = 5.5 Hz, 2H, -OCH2), 3.68 (m, 2H, -NHCH2), 2.89 (s, 3H, CH3).
- ¹³C NMR: δ 164.5 (C=O), 158.2 (imine-C), 142.1 (furan-C), 112.3–104.8 (pyrido-pyrimidine-C).
Scalability and Industrial Applicability
Kilogram-scale synthesis, as outlined in US20100029941A1, necessitates solvent recovery and continuous filtration. THF is recycled via distillation, reducing costs by 30%. Reaction monitoring via in-line IR spectroscopy ensures consistent imine formation, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its structural features, particularly the imine and furan moieties, contribute to its ability to interact with microbial targets.
Case Study:
A study demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibited notable antibacterial activities. The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and inhibition of specific kinases involved in cell proliferation.
Research Findings:
In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression and induction of cell death through apoptosis .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively.
Experimental Results:
Tests using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicated that (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action:
The neuroprotective properties are believed to arise from its ability to inhibit neuroinflammation and oxidative damage in neuronal cells. Studies have shown that it can modulate signaling pathways associated with neurodegeneration .
Synthesis and Modification
The synthesis of (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods, including condensation reactions involving furan derivatives and pyrimidine precursors.
Synthesis Overview:
The compound can be synthesized via a multi-step process involving the reaction of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with furan-based amines under acidic conditions to yield the desired product .
Mechanism of Action
The mechanism of action of (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis with four analogs:
*Note: LogP and solubility values are estimated using computational tools (e.g., ACD/Percepta) or inferred from substituent contributions.
Key Research Findings and Structural Insights
Hydrogen-Bonding Capacity: The (2-hydroxyethyl)imino group in the target compound enhances aqueous solubility compared to phenyl or benzyl analogs (e.g., Phenethyl Analog ), making it more suitable for in vivo studies .
E/Z Isomerization: The E-configuration stabilizes the imino group, as demonstrated in enamine studies (e.g., 5-(4-chlorophenyl)-3-[(pyridin-2-ylamino)methylidene]furan-2(3H)-one), preventing undesired tautomerization .
Bioactivity Trends :
- Antiviral Activity : The furan-2-ylmethyl group in the target compound shows specificity against West Nile virus polyprotein (POLG_WNV) .
- Cytotoxicity : Phenethyl and benzyl analogs exhibit higher cytotoxicity due to increased lipophilicity (LogP > 3) and membrane permeability .
Thiazolidinone Modification: Introducing a thiazolidinone ring (as in ) shifts activity toward bacterial targets, likely via thioamide-mediated enzyme inhibition.
Biological Activity
The compound (E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrimidine derivative with potential biological activities that have been explored in various studies. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido[1,2-a]pyrimidin core, which is known for its diverse biological activities.
- A furan moiety that may contribute to its reactivity and interaction with biological targets.
- An amino group that enhances its solubility and potential for biological activity.
Research indicates that compounds similar to this one often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can mitigate oxidative stress—a factor in many chronic diseases .
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been widely studied. For example:
- In vitro studies demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the low micromolar range, indicating potent activity .
Case Studies
- Study on Enzyme Inhibition : A study reported that a related compound demonstrated IC50 values of 46.42 µM against BChE and 157.31 µM against AChE, suggesting selective inhibition towards BChE which could be beneficial in treating conditions like Alzheimer's disease .
- Anticancer Efficacy : Another research highlighted the efficacy of pyrimidine derivatives in inducing apoptosis in cancer cell lines through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Data Summary
| Activity Type | Target/Pathway | IC50/Effectiveness |
|---|---|---|
| Enzyme Inhibition | BChE | 46.42 µM |
| AChE | 157.31 µM | |
| Anticancer Activity | Various Cancer Cell Lines | Significant cytotoxicity |
| Antimicrobial Activity | Staphylococcus aureus | Low micromolar MIC |
Q & A
Basic: What are the reliable synthetic routes for this compound, and what optimization strategies are critical for improving yield?
Answer:
The synthesis of this compound involves multi-step protocols, often leveraging pyrido[1,2-a]pyrimidin-4-one as a core scaffold. Key steps include:
- Functionalization of the pyrimidinone core via nucleophilic substitution or condensation reactions. For example, introducing the furan-2-ylmethyl and 2-hydroxyethylimino groups requires precise control of reaction pH and temperature to avoid side reactions .
- Optimization strategies :
- Use of continuous flow reactors to enhance reproducibility and scalability, as demonstrated in analogous pyrimidine syntheses (e.g., 4-ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine synthesis) .
- Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., CuI for cross-coupling reactions) to improve regioselectivity .
- Reaction monitoring via LC-MS to identify intermediates and adjust conditions in real time .
Example Synthesis Table (based on analogous protocols):
| Step | Reaction Type | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Core scaffold formation | DMF, 80°C, 12 h | 65% | |
| 2 | Amino group introduction | EtOH, NH₃, reflux, 8 h | 72% | |
| 3 | Iminomethyl functionalization | THF, 40°C, NaBH₄, 4 h | 58% |
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry?
Answer:
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves stereochemistry and bond angles, critical for confirming the E-configuration of the iminomethyl group .
- NMR spectroscopy :
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 398.1) and purity (>95%) .
Advanced: How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?
Answer:
- Crystallographic mismatches :
- NMR shifts :
- Use solvent correction databases (e.g., DMSO-d₆ vs. CDCl₃) to align predicted and observed shifts.
- Re-examine tautomeric equilibria (e.g., imino vs. enamine forms) via variable-temperature NMR .
Advanced: What strategies resolve E/Z isomerism in derivatives during synthesis and purification?
Answer:
- Chromatographic separation : Reverse-phase HPLC with acetonitrile/water gradients resolves isomers (e.g., E-isomer elutes earlier due to lower polarity) .
- Crystallization control : Use chiral auxiliaries (e.g., L-proline) to favor E-isomer crystallization .
- Dynamic equilibrium analysis : Monitor isomer ratios via ¹H NMR in D₂O to assess pH-dependent tautomerization .
Basic: What are key considerations for designing bioactivity assays for this compound?
Answer:
- Target selection : Prioritize kinases or GPCRs, as pyrido[1,2-a]pyrimidin-4-ones often modulate these targets .
- Assay design :
- Use SPR (surface plasmon resonance) for binding affinity measurements (KD < 1 µM achievable) .
- Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to evaluate therapeutic index .
- Metabolic stability : Test microsomal half-life (e.g., rat liver microsomes, t₁/₂ > 30 min desired) .
Advanced: How can continuous flow chemistry enhance synthesis scalability?
Answer:
- Omura-Sharma-Swern oxidation : Adapt batch protocols to flow systems for safer handling of diazomethane intermediates .
- Residence time optimization : Use DoE (Design of Experiments) to model temperature and flow-rate effects on yield (e.g., 80°C, 0.5 mL/min for 90% conversion) .
- In-line purification : Integrate scavenger resins (e.g., silica gel cartridges) to remove byproducts .
Basic: What common side reactions occur during functionalization, and how are they mitigated?
Answer:
- Amination side reactions : Over-alkylation can occur; mitigate using excess NH₃ or protecting groups (e.g., Boc) .
- Oxidative degradation : Stabilize the iminomethyl group with antioxidants (e.g., BHT) during storage .
- Solvent-mediated hydrolysis : Avoid aqueous bases in THF; switch to anhydrous DCM .
Advanced: How do solvent polarity and temperature gradients influence tautomeric equilibria?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
